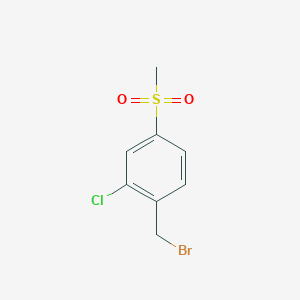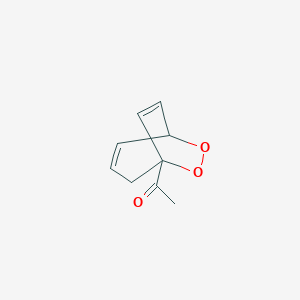
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene, commonly known as ACE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACE is a cyclic compound that contains an epoxide and a ketone functional group, making it a versatile molecule for chemical reactions and biological studies. In
Scientific Research Applications
ACE has been studied extensively for its potential applications in various scientific fields. One of the primary applications of ACE is in the field of organic chemistry, where it is used as a building block for the synthesis of more complex molecules. ACE has also been used in the development of new catalysts and as a reagent for the functionalization of organic compounds.
In the field of pharmacology, ACE has been studied for its potential as an anticancer agent. Studies have shown that ACE can induce apoptosis, or programmed cell death, in cancer cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of ACE is not fully understood, but studies have suggested that it may act through multiple pathways. ACE has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to induce DNA damage in cancer cells. ACE has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
ACE has been shown to have various biochemical and physiological effects. In vitro studies have shown that ACE can induce apoptosis in cancer cells and inhibit the growth of tumor cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of ACE is its versatility as a building block for the synthesis of more complex molecules. ACE is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of ACE is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of ACE. One area of research is the development of new synthetic methods for the production of ACE and related compounds. Another area of research is the investigation of the potential therapeutic applications of ACE, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of ACE and its potential interactions with other compounds.
Synthesis Methods
The synthesis of ACE involves a multi-step reaction starting from the precursor compound, 1,3-cycloheptadiene. First, the precursor is epoxidized using a peracid to form 1,2-epoxycycloheptene. The epoxide is then selectively opened using a Grignard reagent to form a ketone group, resulting in the formation of ACE. The synthesis of ACE has been optimized over the years, and various methods have been developed to increase the yield and purity of the compound.
properties
CAS RN |
194657-03-9 |
|---|---|
Product Name |
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene |
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-7(10)9-5-2-3-8(4-6-9)11-12-9/h2-4,6,8H,5H2,1H3 |
InChI Key |
KQZXVVXYGDRRKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
Canonical SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
synonyms |
Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



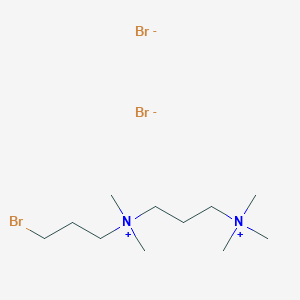
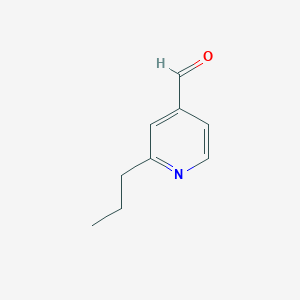

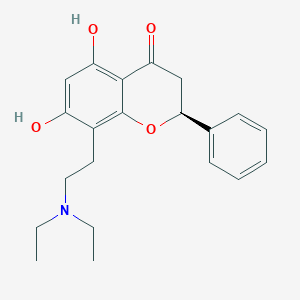
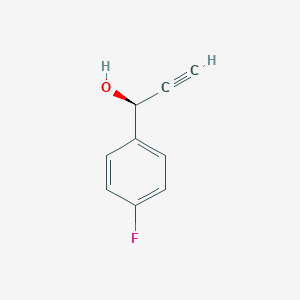
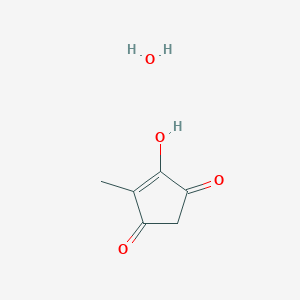
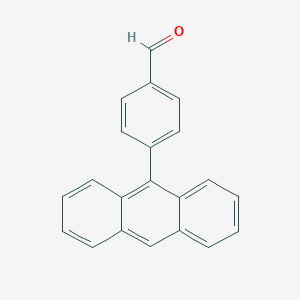
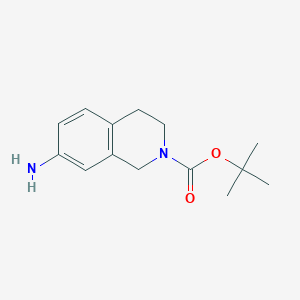
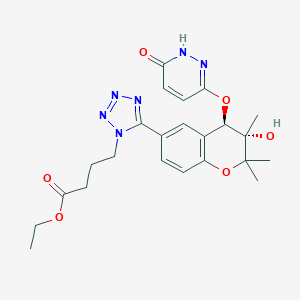
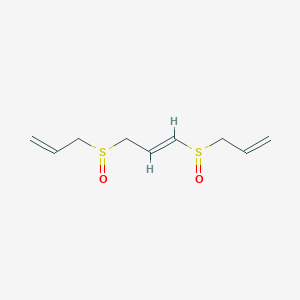
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
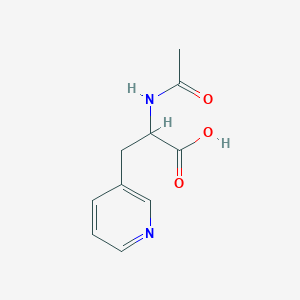
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
